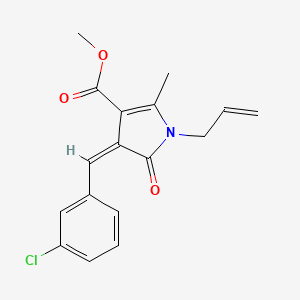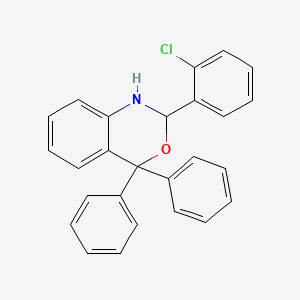
methyl 1-allyl-4-(3-chlorobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
説明
Synthesis Analysis
The synthesis of related compounds typically involves the alkylation of precursors with specific chlorinated compounds or the cyclization of pyridine derivatives. For example, Schwan et al. described the preparation of a compound via alkylation using alpha,3,4-trichlorotoluene, showing the methodology that might be applied to the synthesis of similar complex molecules (Schwan, T., Gray, J., & Wright, G. C., 1979).
Molecular Structure Analysis
Structural analysis of these compounds often reveals their conformation and the spatial arrangement of their functional groups. For instance, studies on cyclohexane derivatives by Rao et al. provide insight into how substituents affect the molecule's geometry, potentially applicable to analyzing the structure of complex pyrrole derivatives (Rao, H., Rajamathe, S., Raj, S., Chinnakali, K., Razak, I. A., & Fun, H., 1999).
Chemical Reactions and Properties
Chemical properties of such compounds can be elucidated by examining their reactivity and the types of chemical reactions they undergo. For example, the synthesis and reactions of 4-oxiranylmethylfuro[3,2-b]pyrroles by Krutošíková et al. could offer insights into the reactivity of the pyrrole ring in your compound of interest, highlighting potential functional group transformations or reactivity patterns (Krutošíková, A., Krystofova-Labudova, L., & Dandárová, M., 2001).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystalline structure, are critical for understanding the behavior of chemical compounds. While specific data on your compound was not found, studies like those by Domańska and Letcher on solid and liquid equilibria provide methodologies for determining these properties in related systems (Domańska, U., & Letcher, T., 2000).
Chemical Properties Analysis
Chemical properties are often inferred from functional group analysis, reactivity studies, and interaction with other chemicals. For example, the work on the electrophilic cyclization of N-allyl(propargyl)-5-amino-1H-pyrazole-4-carboxamides provides valuable insights into cyclization reactions that could be relevant for understanding the chemical behavior of your compound of interest (Bondarenko, N., Vas’kevich, A. I., Bol’but, A. V., Rusanov, E., & Vovk, M., 2015).
科学的研究の応用
Photochemistry and Polymerization
Methyl 2-allyl-3-oxo-2,3-dihydrothiophene-2-carboxylate, a compound with structural similarities, participates in selective photocyclization processes, illustrating the potential of related compounds in synthesizing complex molecular structures through photochemical reactions Anklam, Lau, & Margaretha, 1985. This highlights the compound's utility in exploring photochemical pathways for synthesizing novel cyclic compounds.
Synthesis of Linear Living Polymers
1-Methyl-2-pyrrolidinone has been utilized effectively as an electron-pair donor in polymerization processes, leading to the preparation of living polymers Pratap & Heller, 1992. This underlines the potential of using related compounds in the synthesis of polymers with specific end-functionalities, which are crucial in creating materials with tailored properties.
Drug Delivery and Synthetic Vaccines
Derivatives of similar compounds have been converted into molecules suitable for use in solid-phase peptide synthesis and the preparation of dendrimers, highlighting their application in the development of synthetic vaccines and drug delivery systems McGeary, Jablonkai, & Toth, 2001. This application is particularly relevant in the pharmaceutical industry, where the design of novel drug delivery vectors and vaccine platforms is of paramount importance.
Organic Synthesis and Catalysis
Research on "methyl 1-allyl-4-(3-chlorobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate" and related compounds has also focused on their reactivity and application in organic synthesis. For instance, the use of palladium-catalyzed reactions to exchange allylic groups of ethers and esters with active hydrogen compounds demonstrates the versatility of these compounds in synthetic chemistry Takahashi, Miyake, & Hata, 1972. Such reactions are foundational in the synthesis of a wide array of organic molecules, showcasing the broad applicability of these compounds in creating complex chemical structures.
特性
IUPAC Name |
methyl (4Z)-4-[(3-chlorophenyl)methylidene]-2-methyl-5-oxo-1-prop-2-enylpyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c1-4-8-19-11(2)15(17(21)22-3)14(16(19)20)10-12-6-5-7-13(18)9-12/h4-7,9-10H,1,8H2,2-3H3/b14-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCFEAUUNGXNFZ-UVTDQMKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC2=CC(=CC=C2)Cl)C(=O)N1CC=C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(/C(=C/C2=CC(=CC=C2)Cl)/C(=O)N1CC=C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (4Z)-4-(3-chlorobenzylidene)-2-methyl-5-oxo-1-(prop-2-en-1-yl)-4,5-dihydro-1H-pyrrole-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-methoxyphenyl)-7-(tetrahydro-2-furanylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4581457.png)
![2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(5-chloro-2-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B4581458.png)
![3-butoxy-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B4581465.png)
![N-isopropyl-3-methoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4581483.png)

![4-butoxy-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide](/img/structure/B4581498.png)
![N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B4581506.png)
![4-{4-[2-(4-chlorophenoxy)ethyl]-1-piperazinyl}tetrahydro-3-thiopheneol 1,1-dioxide](/img/structure/B4581515.png)
![8-chloro-4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-2-(2-pyridinyl)quinoline](/img/structure/B4581521.png)
![N-2,1,3-benzothiadiazol-4-yl-2-{4-[4-(benzyloxy)phenyl]-1-piperazinyl}acetamide](/img/structure/B4581526.png)

![1-ethyl-N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B4581535.png)
![2-acetyl-1'-ethyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4581546.png)
![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-(2-thienyl)-4-quinolinecarboxamide](/img/structure/B4581554.png)